Cas no 1805252-08-7 (Ethyl 4-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-2-acetate)

Ethyl 4-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-2-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-2-acetate
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- インチ: 1S/C11H12BrF2NO3/c1-2-18-9(16)3-8-10(17)6(4-12)7(5-15-8)11(13)14/h5,11,17H,2-4H2,1H3
- InChIKey: ZNQCZSLKSBFDRG-UHFFFAOYSA-N
- ほほえんだ: BrCC1=C(C(CC(=O)OCC)=NC=C1C(F)F)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 281
- トポロジー分子極性表面積: 59.4
- 疎水性パラメータ計算基準値(XlogP): 1.9
Ethyl 4-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-2-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029025270-250mg |
Ethyl 4-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-2-acetate |
1805252-08-7 | 95% | 250mg |
$1,038.80 | 2022-04-01 | |
Alichem | A029025270-1g |
Ethyl 4-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-2-acetate |
1805252-08-7 | 95% | 1g |
$3,126.60 | 2022-04-01 | |
Alichem | A029025270-500mg |
Ethyl 4-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-2-acetate |
1805252-08-7 | 95% | 500mg |
$1,617.60 | 2022-04-01 |
Ethyl 4-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-2-acetate 関連文献
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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6. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
Ethyl 4-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-2-acetateに関する追加情報
Ethyl 4-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-2-acetate (CAS No. 1805252-08-7): An Overview
Ethyl 4-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-2-acetate (CAS No. 1805252-08-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a bromomethyl group, a difluoromethyl moiety, and a hydroxypyridine core. These functional groups contribute to its potential utility in various therapeutic applications, particularly in the development of novel drugs targeting specific biological pathways.
The bromomethyl group in Ethyl 4-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-2-acetate is a versatile functional group that can participate in various chemical reactions, such as nucleophilic substitution and radical reactions. This reactivity makes the compound an attractive candidate for synthetic transformations and the development of new derivatives with enhanced biological activity. Recent studies have shown that brominated compounds can exhibit potent antiviral and anticancer properties, further highlighting the potential of this compound in drug discovery.
The difluoromethyl moiety is another key feature of Ethyl 4-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-2-acetate. Fluorine atoms are known to influence the physicochemical properties of organic molecules, often enhancing their metabolic stability and bioavailability. In the context of drug design, the presence of fluorine can improve the binding affinity of a molecule to its target receptor, thereby increasing its therapeutic efficacy. Research has demonstrated that difluoromethylated compounds can exhibit enhanced potency and selectivity, making them valuable candidates for the development of new pharmaceuticals.
The hydroxypyridine core is a central structural element in Ethyl 4-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-2-acetate. Pyridine derivatives are widely used in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antitumor, and neuroprotective effects. The hydroxy group attached to the pyridine ring can form hydrogen bonds with target proteins, enhancing the compound's binding affinity and stability. This feature is particularly important in the design of inhibitors for specific enzymes or receptors involved in disease pathways.
In terms of its chemical synthesis, Ethyl 4-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-2-acetate can be prepared through a multi-step process involving various organic reactions. The synthesis typically begins with the formation of a pyridine core, followed by the introduction of the bromomethyl and difluoromethyl groups. Recent advancements in synthetic methods have led to more efficient and scalable routes for producing this compound, facilitating its use in large-scale drug development projects.
The biological activity of Ethyl 4-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-2-acetate has been extensively studied in both in vitro and in vivo models. Preclinical studies have shown that this compound exhibits potent inhibitory activity against specific enzymes involved in cancer cell proliferation and metastasis. Additionally, it has demonstrated anti-inflammatory properties by modulating key signaling pathways associated with inflammation. These findings suggest that Ethyl 4-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-2-acetate could be a promising lead compound for the development of new therapeutic agents targeting cancer and inflammatory diseases.
Clinical trials are currently underway to evaluate the safety and efficacy of Ethyl 4-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-2-acetate as a potential drug candidate. Early results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses and shows promising pharmacokinetic profiles. Further clinical studies are needed to fully assess its therapeutic potential and determine optimal dosing regimens for different patient populations.
In conclusion, Ethyl 4-(bromomethyl)-5-(difluoromethyl)-3-hydroxypyridine-2-acetate (CAS No. 1805252-08-7) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for the development of new drugs targeting cancer and inflammatory diseases. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and pave the way for its use as a novel therapeutic agent.
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